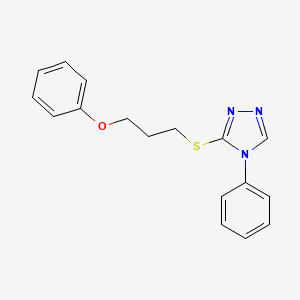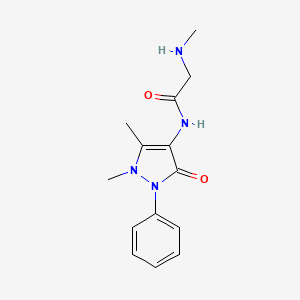![molecular formula C22H26N4O3 B7566676 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea](/img/structure/B7566676.png)
1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and can produce a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea involves the inhibition of certain enzymes, specifically the tyrosine kinase and the serine/threonine kinase. This inhibition can lead to the suppression of cell proliferation and angiogenesis, which can be beneficial in cancer research. Additionally, this compound has been shown to have a vasodilatory effect, which can be useful in the treatment of cardiovascular disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea are diverse and depend on the specific application. In cancer research, this compound has been shown to inhibit cell proliferation and angiogenesis, which can lead to the suppression of tumor growth. In cardiovascular research, this compound has been shown to have a vasodilatory effect, which can improve blood flow and reduce blood pressure. In neurological research, this compound has been shown to have a neuroprotective effect, which can be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea in lab experiments is its unique mechanism of action, which can produce a range of biochemical and physiological effects. Additionally, this compound has been extensively studied, and there is a significant body of research on its potential applications. However, there are also limitations to using this compound in lab experiments. For example, the synthesis method can be complex and time-consuming, and the compound may not be readily available in some research settings.
Future Directions
There are many potential future directions for the study of 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea. One area of research that is currently being explored is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, there is ongoing research into the specific mechanisms of action of this compound, which could lead to the development of more targeted therapies. Finally, there is potential for the development of new synthetic methods for this compound, which could make it more readily available for research purposes.
Synthesis Methods
The synthesis of 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea involves the reaction of 4-methoxybenzyl alcohol with 3-bromo-1-(3-imidazol-1-ylpropyl)benzene in the presence of a base, followed by the reaction with N,N'-diisopropylcarbodiimide and 3-(bromomethyl)phenyl isocyanate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea has been extensively studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action that involves the inhibition of certain enzymes, which can lead to a range of biochemical and physiological effects. Some of the areas where this compound has been studied include cancer research, cardiovascular disease, and neurological disorders.
properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-21-8-6-18(7-9-21)15-29-16-19-4-2-5-20(14-19)25-22(27)24-10-3-12-26-13-11-23-17-26/h2,4-9,11,13-14,17H,3,10,12,15-16H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYXAMGUZXAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=CC(=CC=C2)NC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea](/img/structure/B7566608.png)
![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566613.png)

![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)


![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide](/img/structure/B7566656.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566658.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566670.png)
![5-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7566671.png)
![1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-hydroxyphenyl)sulfanylethanone](/img/structure/B7566682.png)
![2-cyclohexyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566690.png)
